molecular formula C16H18Cl2N2O2S B2442745 2,4-dichloro-N-cyclopropyl-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide CAS No. 1286718-32-8

2,4-dichloro-N-cyclopropyl-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Cat. No.: B2442745
CAS No.: 1286718-32-8
M. Wt: 373.29
InChI Key: BEDZDJATKARHLP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-cyclopropyl-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18Cl2N2O2S and its molecular weight is 373.29. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization and Antimicrobial Properties

  • A study by Hassan et al. (2009) discusses the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety, which were screened for antimicrobial activity. Some derivatives showed promising results against both Gram-positive and Gram-negative bacteria and fungi, indicating potential applications in developing antimicrobial agents (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).

Molecular Antagonists in HIV Prevention

  • Research by Cheng De-ju (2015) on methylbenzenesulfonamide CCR5 antagonists demonstrates the compound's relevance in HIV-1 infection prevention. The study synthesized a novel compound showing potential as a candidate for drug development against HIV-1, highlighting the chemical's utility in therapeutic interventions (Cheng De-ju, 2015).

Inhibitors of Carbonic Anhydrases

  • A study conducted by Vaškevičienė et al. (2019) on benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety investigated their efficacy as inhibitors of human carbonic anhydrase isoforms. These compounds showed varied binding affinities, indicating their potential in developing selective inhibitors for specific isoforms of carbonic anhydrases, which could have applications in treating various diseases (Vaškevičienė et al., 2019).

Structural and Kinetic Investigations

  • Research by Rublova et al. (2017) on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offers insights into the synthesis, molecular-electronic structure, and kinetic behavior of these compounds. This study provides a foundation for understanding the chemical behavior and potential applications of such complex sulfonamides in various scientific fields (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Properties

IUPAC Name

2,4-dichloro-N-cyclopropyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2S/c1-11-8-16(15(18)9-14(11)17)23(21,22)20(12-5-6-12)10-13-4-3-7-19(13)2/h3-4,7-9,12H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZDJATKARHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CC=CN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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